3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its use in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine, which is then converted to its hydrochloride salt. The synthesis may involve the use of reagents such as alkyl halides, amines, and diazirine precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the diazirine ring to other nitrogen-containing structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the amine nitrogen.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-protein interactions and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bind to nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine derivative used in photoaffinity labeling.
NHS-Diazirine: A compound with a similar diazirine ring structure, used for labeling and crosslinking applications.
Uniqueness
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific amine functionality, which allows for additional chemical modifications and applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various experimental conditions.
Properties
CAS No. |
2694727-85-8 |
---|---|
Molecular Formula |
C5H12ClN3 |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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